![molecular formula C17H24N2O2S B12293553 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide CAS No. 94118-83-9](/img/structure/B12293553.png)
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. This compound is known for its unique chemical structure, which includes a dimethylamino group and a pentylnaphthalene moiety. It is widely used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with dimethylamine and pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of protein-ligand interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene moiety can engage in π-π stacking interactions . These interactions enable the compound to bind to proteins and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: Another naphthalene sulfonamide used as a fluorescent labeling reagent.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A compound with similar fluorescent properties but different structural features.
N,N-Dimethyl enaminones: Compounds with similar dimethylamino groups but different core structures.
Uniqueness
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide is unique due to its combination of a dimethylamino group and a pentylnaphthalene moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
94118-83-9 | |
Molekularformel |
C17H24N2O2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-pentylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-4-5-6-13-18-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)19(2)3/h7-12,18H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
ZDHAVCNXGMRMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.